
Pyridine, 2-chloro-6-(1H-pyrazol-1-yl)-
Vue d'ensemble
Description
“Pyridine, 2-chloro-6-(1H-pyrazol-1-yl)-” is a chemical compound with the CAS Number: 642459-09-4. It has a molecular weight of 180.6 and its molecular formula is C7H5ClN4 . It is a solid substance under normal conditions . This compound is part of the pyrazole family, which is known for its wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
The synthesis of pyrazole-based ligands, such as “Pyridine, 2-chloro-6-(1H-pyrazol-1-yl)-”, can be achieved through various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A Rhodium (III) catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes has been described, providing a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products in moderate to good yields .Molecular Structure Analysis
The molecular structure of “Pyridine, 2-chloro-6-(1H-pyrazol-1-yl)-” consists of a pyrazine ring with a chlorine atom at the 2-position and a pyrazol-1-yl group at the 6-position . The average mass of the molecule is 180.594 Da and the monoisotopic mass is 180.020279 Da .Chemical Reactions Analysis
The Rhodium (III) catalyzed C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products . This reaction is solvent-controlled and can yield moderate to good results .Physical And Chemical Properties Analysis
“Pyridine, 2-chloro-6-(1H-pyrazol-1-yl)-” is a solid substance under normal conditions . It has a molecular weight of 180.6 and its molecular formula is C7H5ClN4 . It should be stored in an inert atmosphere at 2-8°C .Mécanisme D'action
While the specific mechanism of action for “Pyridine, 2-chloro-6-(1H-pyrazol-1-yl)-” is not explicitly mentioned in the search results, pyrazole-based compounds are known for their broad range of chemical and biological properties . They have been used in various applications including as a biological transformation agent, a biological active agent, a sensor for cancer, an anticancer agent, a catalyst for hydrolysis reactions and oxidation, a medicine, and an antibiotic agent .
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Orientations Futures
Pyrazole-based ligands, such as “Pyridine, 2-chloro-6-(1H-pyrazol-1-yl)-”, have shown promising results in the field of catalysis . They have been used to catalyze the oxidation reaction of catechol to o-quinone . The copper (II)-based complexes of these ligands showed better reaction rates than those based on other metals . This suggests that these ligands can be used as a model for further developments in catalytic processes relating to catecholase activity .
Propriétés
IUPAC Name |
2-chloro-6-pyrazol-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-7-3-1-4-8(11-7)12-6-2-5-10-12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPKCLPRBJNJCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



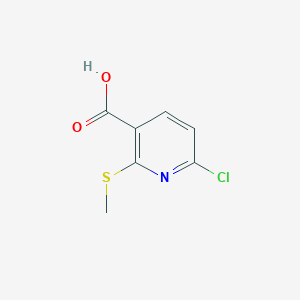
![2-[(Oxetan-3-yl)amino]ethan-1-ol](/img/structure/B1428926.png)
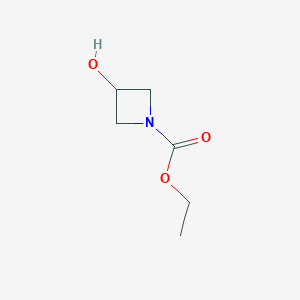
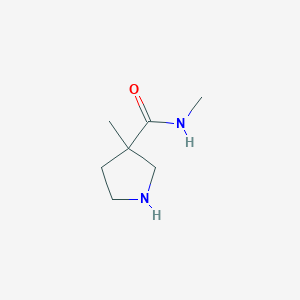

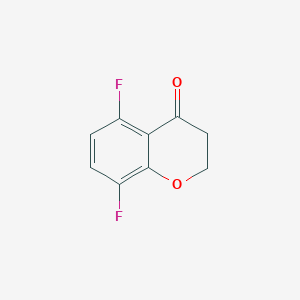

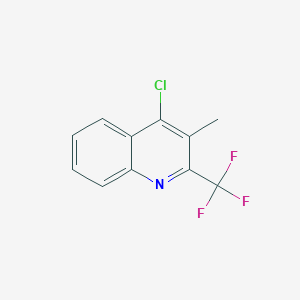
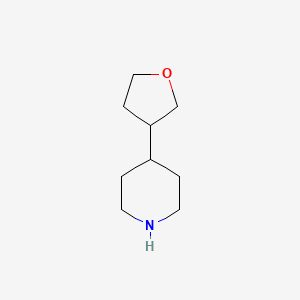

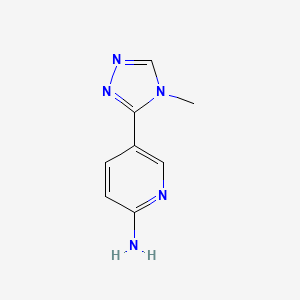


![2,6-Dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1428946.png)